N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17754361
InChI: InChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-8-6-7-9-13(12)15-4/h6-11,14H,5H2,1-4H3
SMILES:
Molecular Formula: C13H21NS
Molecular Weight: 223.38 g/mol

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline

CAS No.:

Cat. No.: VC17754361

Molecular Formula: C13H21NS

Molecular Weight: 223.38 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline -

Specification

Molecular Formula C13H21NS
Molecular Weight 223.38 g/mol
IUPAC Name N-(3-methylpentan-2-yl)-2-methylsulfanylaniline
Standard InChI InChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-8-6-7-9-13(12)15-4/h6-11,14H,5H2,1-4H3
Standard InChI Key VUOSQHYQAGMWDF-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C)NC1=CC=CC=C1SC

Introduction

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline is an organic compound characterized by its unique molecular structure, featuring an aniline group substituted with a 3-methylpentan-2-yl group and a methylsulfanyl group. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in organic synthesis.

Synthesis Methods

The synthesis of N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline typically involves a nucleophilic substitution reaction. This process can be summarized as follows:

  • Reactants: 2-(methylsulfanyl)aniline and 3-methylpentan-2-yl halide.

  • Conditions: Basic conditions, often using potassium carbonate or sodium hydroxide as a base.

  • Solvents: Organic solvents such as dichloromethane or toluene.

  • Industrial Scale: Continuous flow processes are employed to optimize yield and purity.

Chemical Reactions

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline can undergo various chemical reactions:

  • Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Although not applicable directly to this compound, similar structures can undergo reduction reactions.

  • Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Biological Activity and Applications

Research indicates that N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline exhibits potential biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains.

  • Anticancer Activity: In vitro studies have shown that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and DU-145 (prostate cancer).

Study FocusFindings
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria
Anticancer PotentialInduces apoptosis in MCF-7 and DU-145 cell lines

Comparison with Similar Compounds

Similar compounds include N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)aniline and N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline. These compounds share structural similarities but differ in the position of the methylsulfanyl group, which affects their reactivity and potential applications.

CompoundMolecular FormulaNotable Features
N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)anilineC13H21NSMethylsulfanyl group at the ortho position
N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)anilineC13H21NSMethylsulfanyl group at the para position
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)anilineC13H21NSMethylsulfanyl group at the meta position

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